Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
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Overview
Description
Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[45]decane-2-carboxylate is a chemical compound with the molecular formula C14H25NO4 It is known for its unique spirocyclic structure, which includes an oxazolidine ring fused to a spirodecane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of a suitable oxazolidine precursor with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield different spirocyclic amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Spirocyclic amines.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate: Similar in structure but with a diazaspiro system instead of an oxazolidine ring.
Tert-butyl 2-(4-cyano-3-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: Contains a cyano group and a different substitution pattern.
Uniqueness
Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is unique due to its oxazolidine ring fused to a spirodecane system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C14H25NO4 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-10-14(8-11(15)9-16)4-6-18-7-5-14/h11,16H,4-10H2,1-3H3 |
InChI Key |
HHUBZGBIXHXUDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCOCC2)CC1CO |
Origin of Product |
United States |
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